2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid
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Overview
Description
“2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” is an organic compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 2-((2-hydroxynaphthalen-1-yl)oxy)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” has been characterized by X-ray diffraction, NMR, IR and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the compound were performed by Hartree‒Fock and density functional theory methods .
Physical And Chemical Properties Analysis
“2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” is a solid compound . It has a melting point of 150°C .
Scientific Research Applications
Application in Coordination Chemistry
- Summary of the Application: Schiff bases from 2-hydroxy-1-naphthaldehyde, which is structurally similar to 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid, have often been used as chelating ligands . These compounds can be classified by their photochromic and thermochromic characteristics .
- Methods of Application or Experimental Procedures: A solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol was heated under reflux for 5 hours. After cooling the mixture, the precipitate was filtered and recrystallized from ethanol to give the Schiff base as red crystals .
- Results or Outcomes: The resulting Schiff base was obtained as red crystals with a yield of 72.88%. The melting point was determined to be between 208-210°C .
Application in Dye Synthesis
- Summary of the Application: Schiff bases, similar to “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid”, have been used in the synthesis of dyes. These dyes exhibit aggregation-induced emission and can change color under different conditions .
- Methods of Application or Experimental Procedures: The exact procedures can vary, but typically involve the reaction of the Schiff base with various reagents under controlled conditions to produce the desired dye .
- Results or Outcomes: The resulting dyes can exhibit unique optical behaviors, such as changing color from red to orange under certain conditions .
Application in Dye Synthesis
- Summary of the Application: Schiff bases, similar to “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid”, have been used in the synthesis of dyes. These dyes exhibit aggregation-induced emission and can change color under different conditions .
- Methods of Application or Experimental Procedures: The exact procedures can vary, but typically involve the reaction of the Schiff base with various reagents under controlled conditions to produce the desired dye .
- Results or Outcomes: The resulting dyes can exhibit unique optical behaviors, such as changing color from red to orange under certain conditions .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJIBKVYISSOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377294 |
Source
|
Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
CAS RN |
624722-10-7 |
Source
|
Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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